molecular formula C6H4Cl3O2P B077605 2-Chlorophenyl phosphorodichloridate CAS No. 15074-54-1

2-Chlorophenyl phosphorodichloridate

Cat. No. B077605
CAS RN: 15074-54-1
M. Wt: 245.4 g/mol
InChI Key: VLDPXPPHXDGHEW-UHFFFAOYSA-N
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Patent
US03965220

Procedure details

To a reaction vessel there is added 113 g..phosphoryl chloride and 0.8 g. pyridine. Over a period of one hour, a total of 64 g. o-chlorophenol is added and the pot temperature is raised from 100° to 110°C. and held at 110°C. for one hour and then allowed to gradually cool to room temperature. The reaction mixture is stripped and there is obtained 108 g. product which affords, on distillation, 93.7 percent o-chlorophenyl phosphorodichloridate and 7.3 percent di-o-chlorophenyl phosphorochloridate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([Cl:5])(Cl)([Cl:3])=[O:2].[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13]>N1C=CC=CC=1>[P:1]([Cl:5])([Cl:3])(=[O:2])[O:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[Cl:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a reaction vessel there is added 113 g
TEMPERATURE
Type
TEMPERATURE
Details
the pot temperature is raised from 100° to 110°C.
WAIT
Type
WAIT
Details
held at 110°C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
there is obtained 108 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
P(OC1=C(C=CC=C1)Cl)(=O)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.7%
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.